Carbonic acid, (4-methoxyphenyl)methyl 2,4,5-trichlorophenyl ester

Description

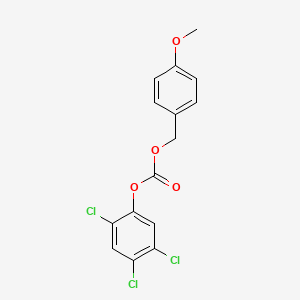

Carbonic acid, (4-methoxyphenyl)methyl 2,4,5-trichlorophenyl ester is a chlorinated aromatic ester characterized by a carbonate backbone, a 4-methoxyphenylmethyl group, and a 2,4,5-trichlorophenyl ester moiety. The 2,4,5-trichlorophenyl group is notable for its electron-withdrawing properties, enhancing the reactivity of active esters in nucleophilic substitution reactions .

Properties

CAS No. |

23218-62-4 |

|---|---|

Molecular Formula |

C15H11Cl3O4 |

Molecular Weight |

361.6 g/mol |

IUPAC Name |

(4-methoxyphenyl)methyl (2,4,5-trichlorophenyl) carbonate |

InChI |

InChI=1S/C15H11Cl3O4/c1-20-10-4-2-9(3-5-10)8-21-15(19)22-14-7-12(17)11(16)6-13(14)18/h2-7H,8H2,1H3 |

InChI Key |

UDCSECKCIHHFRO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)COC(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The compound belongs to the class of aromatic carbonic acid esters, typically prepared by the reaction of phenolic compounds with carbonic acid derivatives such as diphenyl carbonate or chloroformates under controlled conditions. The general synthetic strategy involves:

- Reacting a phenol derivative (such as 2,4,5-trichlorophenol) with a suitable carbonate or chloroformate reagent.

- Employing a (4-methoxyphenyl)methyl alcohol or its derivative as the alkylating agent to form the ester linkage.

- Controlling reaction conditions such as temperature, catalyst presence, and solvent to maximize yield and purity.

Specific Methodology from Patent Literature

A relevant patent (EP0056966A1) describes a process for preparing aromatic carbonic acid esters that can be adapted for this compound. Key details include:

- Starting materials: An amide or phenol derivative such as 2,4,5-trichlorophenol and (4-methoxyphenyl)methyl alcohol or related compounds.

- Reagents: Diphenyl carbonate is often used as the carbonic acid ester source.

- Catalysts: The reaction can be performed without catalysts, but basic catalysts such as sodium methylate, sodium ethylate, tertiary amines (tripropylamine, tributylamine), or alkali phenolates can improve reaction rates and yields.

- Temperature: Elevated temperatures between 50°C and 250°C are required, with a preferred range of 120°C to 170°C for optimal conversion.

- Pressure: The reaction is typically conducted at atmospheric pressure, but mild vacuum (1 mbar to 950 mbar) can be applied to facilitate removal of by-product phenols and lower distillation temperatures.

- Solvent: The process can be carried out without a solvent, which simplifies purification and reduces waste.

- Purity considerations: The aromatic carbonic acid ester must be largely free of impurities such as phenyl chloroformate and acidic contaminants to ensure high-quality product formation.

- By-product handling: Phenols formed during the reaction, such as 2,4,5-trichlorophenol, can be distilled off and recycled, enhancing process economy.

Reaction Scheme Summary

| Step | Reactants | Conditions | Catalysts | Outcome |

|---|---|---|---|---|

| 1 | 2,4,5-trichlorophenol + (4-methoxyphenyl)methyl alcohol + diphenyl carbonate | 120–170°C, atmospheric or reduced pressure | Sodium ethylate (0.01–0.1 mol%) or tertiary amines (optional) | Formation of this compound with phenol by-product |

| 2 | Distillation | Mild vacuum (1–950 mbar) | None | Removal of phenol by-products and purification of ester |

Analytical Verification

The product is typically analyzed using:

- High-Performance Liquid Chromatography (HPLC): Reverse-phase columns with mobile phases containing acetonitrile, water, and phosphoric acid or formic acid (for MS compatibility).

- Mass Spectrometry (MS): To confirm molecular weight and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the ester bond formation and substitution pattern.

- Infrared (IR) Spectroscopy: To confirm carbonate functional groups.

Experimental Notes and Optimization

- The purity of starting phenols is critical; distilled phenols free of acidic impurities yield better results.

- Catalyst loading is minimal (0.01–0.1 mol%) but can significantly influence reaction speed and selectivity.

- Excess of the cheaper reactant (e.g., diphenyl carbonate or one of the phenols) can drive the reaction to completion.

- The reaction is scalable and can be adapted for industrial synthesis with recycling of phenol by-products.

Research Outcomes and Data Summary

While specific detailed experimental data for this compound are limited in publicly available literature, the patent and chemical supplier data provide a reliable foundation for preparation:

| Parameter | Condition | Effect/Outcome |

|---|---|---|

| Temperature | 120–170°C | Optimal for esterification without decomposition |

| Catalyst | Sodium ethylate (0.01–0.1 mol%) | Enhances reaction rate, improves yield |

| Pressure | Atmospheric or mild vacuum (1–950 mbar) | Facilitates phenol removal, improves purity |

| Solvent | None required | Simplifies process, reduces waste |

| Purity of reactants | High purity phenols | Essential for high yield and product purity |

| By-product handling | Distillation and recycling of phenols | Improves cost-effectiveness |

Chemical Reactions Analysis

Hydrolysis Reactions

Carbonate esters are prone to hydrolysis under acidic or basic conditions, yielding alcohols and carbonic acid derivatives.

Acid-Catalyzed Hydrolysis

In acidic environments (e.g., H₂SO₄ or HCl), the ester undergoes protonation at the carbonyl oxygen, enhancing electrophilicity at the carbonyl carbon. Subsequent nucleophilic attack by water results in cleavage of the ester bond:

-

Products : 4-Methoxybenzyl alcohol and 2,4,5-trichlorophenol, with CO₂ release .

-

Kinetics : The electron-withdrawing trichlorophenyl group accelerates hydrolysis by polarizing the carbonyl .

Base-Catalyzed Hydrolysis

Under alkaline conditions (e.g., NaOH), hydroxide ions attack the carbonyl carbon, forming a carboxylate intermediate that decomposes:

Transesterification

The ester can undergo alcohol exchange in the presence of catalysts (e.g., acid or base):

-

Selectivity : The trichlorophenyl group’s electron-withdrawing nature makes its carbonyl more reactive toward nucleophiles .

-

Catalysts : Macroporous polymeric acids or sulfuryl fluoride (SO₂F₂) enable efficient transesterification at mild temperatures .

Thermal Stability

-

Decomposition likely occurs above 150°C, releasing CO₂ and forming chlorinated phenolic byproducts .

-

The methoxyphenyl group may stabilize intermediates via resonance .

Photochemical Reactivity

Comparative Reactivity Table

Mechanistic Insights

-

Hydrogen Bonding : Analogous carbamates form intermolecular H-bonded aggregates in solution, which could stabilize transition states during hydrolysis .

-

Electronic Effects : The trichlorophenyl group’s strong electron-withdrawing effect increases the electrophilicity of the adjacent carbonyl, while the methoxyphenyl group provides moderate resonance stabilization .

Scientific Research Applications

Pesticidal Applications

One of the primary applications of this compound is in the field of pest control. Research indicates that derivatives of carbonic acid with similar structures exhibit significant pesticidal activity. For instance, a related compound demonstrated high efficacy against pests while maintaining safety for mammals. This suggests that carbonic acid derivatives can be developed into effective pesticide formulations with reduced toxicity to non-target organisms .

Case Study: Pesticidal Efficacy

- Study Focus : Evaluation of the pesticidal properties of carbonic acid derivatives.

- Findings : The compound exhibited excellent activity against various agricultural pests, making it a viable candidate for inclusion in pesticide formulations .

Medicinal Chemistry

In medicinal chemistry, compounds similar to carbonic acid, (4-methoxyphenyl)methyl 2,4,5-trichlorophenyl ester have been studied for their potential therapeutic effects. Specifically, the structural characteristics of these compounds allow for modifications that can enhance their biological activity.

Case Study: Anticancer Activity

- Study Focus : Investigation into the anticancer properties of trichlorophenyl derivatives.

- Findings : Certain derivatives showed selective toxicity against cancer cell lines, indicating potential for development as anticancer agents. The mechanism involved the generation of reactive oxygen species without significant nuclear DNA damage, highlighting a novel approach to targeting cancer cells .

Environmental Applications

The environmental impact and degradation pathways of carbonic acid derivatives are also critical areas of research. Understanding how these compounds interact with ecosystems can inform their safe use in agricultural practices.

Case Study: Environmental Impact Assessment

- Study Focus : Assessment of the degradation products of carbonic acid derivatives in soil.

- Findings : Studies indicated that these compounds degrade into less harmful substances over time, suggesting that their environmental footprint could be minimal when used responsibly in agricultural settings .

Synthesis and Formulation

The synthesis of carbonic acid derivatives involves various chemical reactions that can be optimized for higher yields and purities. The development of efficient synthetic routes is crucial for scaling up production for commercial applications.

Synthesis Overview

- Common methods include:

- Ugi four-component reactions.

- Passerini three-component reactions.

- These methods allow for the incorporation of different functional groups to tailor the properties of the resulting compounds for specific applications .

Regulatory Considerations

Given the potential risks associated with chemical compounds in agriculture and medicine, regulatory frameworks govern their use. Understanding these regulations is essential for researchers and manufacturers.

Regulatory Frameworks

- Agencies such as the Environmental Protection Agency (EPA) and equivalent bodies in other countries evaluate the safety and efficacy of such compounds before they can be marketed.

- Compliance with these regulations ensures that products derived from carbonic acid are safe for both human health and the environment .

Mechanism of Action

The mechanism of action of 2,4,5-Trichlorophenyl p-methoxybenzyl carbonate involves its interaction with specific molecular targets. The trichlorophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxybenzyl carbonate group may enhance the compound’s solubility and bioavailability, facilitating its effects on target pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Analogs and Their Features

Key Observations :

- Acid Component : The carbonate backbone in the target compound distinguishes it from analogs with benzoic, phthalic, or carbanilic acid groups. Carbonates are less common in active ester chemistry compared to carboxylic acids but may offer unique stability or reactivity profiles.

- This contrasts with analogs like 2-trifluoromethylbenzoic acid esters, where strong electron-withdrawing groups dominate .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Estimated based on tert-butyl analog .

†Calculated using molecular formula C₁₄H₁₀Cl₃O₄.

‡Derived from glutaric acid analogs .

Key Observations :

- Lipophilicity : High logP values (~4.9–5.0) suggest strong lipid solubility, aligning with applications in agrochemicals or hydrophobic intermediates.

- Water Solubility: Low solubility (e.g., log10WS = -7.84 for succinic acid esters) implies environmental persistence, corroborated by groundwater contamination risks of 2,4,5-trichlorophenol derivatives .

Biological Activity

Carbonic acid, (4-methoxyphenyl)methyl 2,4,5-trichlorophenyl ester, is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy in different biological systems, and potential applications.

Chemical Structure and Properties

The compound is characterized by its ester functional group and the presence of multiple chlorinated phenyl rings. The molecular formula can be summarized as follows:

- Chemical Formula : C₁₅H₁₄Cl₃O₃

- Molecular Weight : 353.63 g/mol

Antiproliferative Effects

Research has indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of chlorinated phenyl esters have shown IC50 values in the low micromolar range against A549 lung cancer cells, suggesting that similar activity could be anticipated for this compound .

Pesticidal Activity

The compound has been noted for its pesticidal properties. Studies demonstrate that related compounds possess high mammalian safety while exhibiting effective pest control capabilities. The mechanism appears to involve disruption of cellular processes in target organisms, leading to mortality without significant toxicity to mammals .

Neurotoxicity and Enzyme Inhibition

Investigations into the neurotoxic potential of chlorinated phenyl compounds have raised concerns regarding their ability to inhibit acetylcholinesterase (AChE). Molecular docking studies suggest that the carbonic acid derivative interacts with key residues in the AChE active site, potentially leading to neurotoxic effects at higher concentrations .

Case Study 1: Anticancer Activity

A study on structurally related compounds revealed that certain chlorinated esters induced apoptosis in cancer cell lines through the activation of reactive oxygen species (ROS) pathways. The compound's ability to generate ROS may contribute to its cytotoxic effects against tumor cells .

Case Study 2: Pesticidal Efficacy

Field trials have shown that similar compounds exhibit a high degree of effectiveness against agricultural pests while maintaining a low toxicity profile for non-target species. This duality makes them attractive candidates for agricultural applications .

Research Findings Summary Table

Q & A

Basic: What are the optimal synthetic routes for preparing Carbonic acid, (4-methoxyphenyl)methyl 2,4,5-trichlorophenyl ester with high purity?

Methodological Answer:

- Step 1: Precursor Selection

Use (4-methoxyphenyl)methanol and 2,4,5-trichlorophenol as starting materials. Activate the phenolic hydroxyl group via phosphorylation (e.g., using POCl₃) to enhance reactivity for esterification . - Step 2: Esterification

Employ a two-step protocol: (a) React (4-methoxyphenyl)methanol with phosgene (COCl₂) to form the chloroformate intermediate. (b) Couple with 2,4,5-trichlorophenol under inert atmosphere (N₂/Ar) at 0–5°C to minimize side reactions . - Step 3: Purification

Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water (8:2 v/v) to achieve >98% purity, verified by GC-MS .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS):

Validate molecular formula (C₁₅H₁₁Cl₃O₃) with <2 ppm error. - HPLC-PDA:

Use a C18 column (acetonitrile/water, 70:30) to assess purity and detect degradation products (retention time ~12–14 min) .

Advanced: How can researchers resolve contradictions in reported hydrolytic stability data under varying pH conditions?

Methodological Answer:

- Experimental Design:

Conduct kinetic studies in buffered solutions (pH 2–10, 25–60°C). Monitor degradation via HPLC every 24 hours. - Key Variables:

- pH Dependence: Acidic conditions (pH <4) stabilize the ester bond via protonation of the leaving group, while alkaline conditions (pH >8) accelerate hydrolysis via nucleophilic attack .

- Temperature Effects: Use Arrhenius plots to calculate activation energy (Ea) and extrapolate shelf life.

- Data Reconciliation:

Cross-reference with structurally analogous esters (e.g., perfluorinated carbamates) to identify substituent-specific trends in stability .

Advanced: What computational strategies predict the reactivity of the ester groups in catalytic or enzymatic systems?

Methodological Answer:

- Density Functional Theory (DFT):

Model the ester’s electrophilicity using Mulliken charges and LUMO maps. Focus on the carbonyl carbon (high positive charge) and steric effects from trichlorophenyl . - Molecular Docking:

Simulate interactions with hydrolases (e.g., esterases) using AutoDock Vina. Identify binding pockets accommodating the bulky trichlorophenyl group. - Validation:

Compare computational predictions with experimental kinetic parameters (kcat/Km) from enzymatic assays using porcine liver esterase .

Advanced: How to optimize regioselective modifications of the trichlorophenyl moiety for structure-activity studies?

Methodological Answer:

- Directed Ortho-Metalation (DoM):

Use LDA (lithium diisopropylamide) at −78°C to deprotonate the 2-position of the trichlorophenyl ring. Introduce substituents (e.g., NO₂, NH₂) via electrophilic quenching . - Cross-Coupling:

Employ Suzuki-Miyaura reactions with Pd(PPh₃)₄ catalyst to couple boronic acids to the 4- or 5-chloro positions. Prioritize microwave-assisted synthesis for reduced reaction time . - Analytical Confirmation:

Use 2D NMR (COSY, NOESY) to assign substitution patterns and X-ray crystallography for unambiguous structural determination .

Basic: What are the safety and handling protocols for this compound given its chlorinated aromatic structure?

Methodological Answer:

- Toxicity Mitigation:

- Use fume hoods and PPE (nitrile gloves, lab coat) to avoid dermal exposure.

- Monitor airborne particulates with OSHA-compliant vapor samplers.

- Waste Disposal:

Degrade chlorinated byproducts via Fenton’s reagent (Fe²⁺/H₂O₂) under acidic conditions to minimize environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.